molecular formula C10H11N7O2 B11107966 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11107966
M. Wt: 261.24 g/mol
InChI Key: NFDBKHSIGXEDPY-LFYBBSHMSA-N
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Description

2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide is a complex organic compound that features a tetrazole ring, an acetohydrazide moiety, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of Acetohydrazide: Acetohydrazide can be prepared by the reaction of ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the tetrazole derivative with the acetohydrazide in the presence of a hydroxyphenyl aldehyde under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated products.

Scientific Research Applications

2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to natural substrates. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1H-tetrazol-1-yl)acetohydrazide
  • 2-(5-Amino-1H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine
  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole

Uniqueness

2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide is unique due to the presence of both the tetrazole ring and the hydroxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H11N7O2

Molecular Weight

261.24 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H11N7O2/c11-10-14-15-16-17(10)6-9(19)13-12-5-7-3-1-2-4-8(7)18/h1-5,18H,6H2,(H,13,19)(H2,11,14,16)/b12-5+

InChI Key

NFDBKHSIGXEDPY-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)O

Origin of Product

United States

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